molecular formula C21H25FN4O4S B6484705 N-(4-fluorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide CAS No. 887196-90-9

N-(4-fluorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide

Cat. No.: B6484705
CAS No.: 887196-90-9
M. Wt: 448.5 g/mol
InChI Key: NIHHQJYVUSBGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-fluorophenyl group attached to an acetamide backbone, which is further substituted with a benzenesulfonamido moiety. The sulfonamide nitrogen is linked to a 4-methylpiperazine group via a carbonyl bridge, distinguishing it from analogs with direct sulfonyl-piperazine linkages.

Properties

IUPAC Name

N-[2-(4-fluoroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4S/c1-16-3-9-19(10-4-16)31(29,30)26(21(28)25-13-11-24(2)12-14-25)15-20(27)23-18-7-5-17(22)6-8-18/h3-10H,11-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHHQJYVUSBGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a piperazine moiety and sulfonamide group, suggests promising biological activity, particularly in the context of receptor modulation and enzyme inhibition.

  • Molecular Formula : C21H25FN4O4S
  • Molecular Weight : 448.5 g/mol
  • IUPAC Name : N-[2-(4-fluoroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
  • Purity : Typically 95% .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets, including receptors and enzymes. The following sections summarize key findings from recent studies.

Receptor Interaction

Enzyme Inhibition

  • Tyrosinase Inhibition :
    • Tyrosinase (TYR) is a key enzyme in melanin biosynthesis, making it a target for skin hyperpigmentation treatments. Research has shown that compounds featuring the piperazine scaffold can act as competitive inhibitors of TYR .
    • The design of new small molecules based on the 4-fluorobenzylpiperazine moiety has led to the discovery of potent TYR inhibitors, indicating that similar compounds may exhibit significant inhibitory activity against this enzyme.

Study 1: NK(1) Antagonist Discovery

In a study aimed at discovering novel NK(1) receptor antagonists, a series of C-phenylpiperazine derivatives were synthesized and characterized. Among these, compounds with structural similarities to this compound demonstrated high in vitro potency and selectivity for NK(1) receptors .

Study 2: Tyrosinase Inhibition Mechanism

A recent investigation into tyrosinase inhibitors highlighted the potential of piperazine-based compounds to inhibit melanin production effectively. One compound showed an IC50 value of 0.18 μM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 μM). This suggests that this compound could be explored further for its antimelanogenic properties without cytotoxic effects .

Data Summary Table

PropertyValue
Molecular FormulaC21H25FN4O4S
Molecular Weight448.5 g/mol
Purity95%
Biological TargetsNK(1) Receptors, Tyrosinase
Notable ActivityPotential antagonist and inhibitor

Comparison with Similar Compounds

N-(4-Fluorophenyl)-2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetamide (CAS 701926-99-0)

  • Structural Differences : Replaces the carbonyl bridge with a sulfonyl group between the benzenesulfonamido and piperazine.
  • Sulfonyl linkages are more electron-withdrawing, which may alter electronic interactions with biological targets.

N-(3-Acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (RN 936820-52-9)

  • Structural Differences :
    • Features a 3-acetamido-4-methylphenyl group instead of 4-fluorophenyl.
    • Piperazine is directly attached to the acetamide without a sulfonamido spacer.
  • Implications: The acetamido-methylphenyl group may improve solubility but reduce metabolic stability due to steric hindrance .

N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (CAS 329779-23-9)

  • Structural Differences :
    • Substitutes 4-fluorophenyl with 4-bromo-2-methylphenyl and 3-chlorophenyl on the piperazine.
  • Implications :
    • Halogenated aromatic rings (Br, Cl) enhance electronegativity and may strengthen receptor binding via halogen bonding.
    • Increased molecular weight (422.75 g/mol) could reduce bioavailability compared to the lighter fluorinated analog (target compound) .

2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 882749-43-1)

  • Structural Differences :
    • Incorporates 2-methoxy-5-nitrophenyl instead of 4-fluorophenyl.
    • Nitro and methoxy groups introduce strong electron-withdrawing and donating effects.
  • Implications :
    • Nitro groups may confer redox activity or toxicity risks, limiting therapeutic utility.
    • Methoxy groups enhance solubility but may reduce metabolic stability .

Structural and Functional Analysis Table

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Pharmacological Notes
Target Compound 4-Fluorophenyl, 4-methylbenzenesulfonamido, 4-methylpiperazine-1-carbonyl Amide, sulfonamide, carbonyl ~450 (estimated) Potential CNS or enzyme-targeting activity due to piperazine and sulfonamide
CAS 701926-99-0 4-Methylbenzenesulfonyl, piperazine Sulfonyl, amide ~435 (estimated) Higher lipophilicity; possible antimicrobial applications
RN 936820-52-9 3-Acetamido-4-methylphenyl, 4-fluorophenylpiperazine Amide, piperazine ~425 (estimated) Enhanced solubility; lacks sulfonamide pharmacology
CAS 329779-23-9 4-Bromo-2-methylphenyl, 3-chlorophenylpiperazine Halogenated aryl, amide 422.75 Halogen bonding potential; higher molecular weight
CAS 882749-43-1 2-Methoxy-5-nitrophenyl, 4-fluorophenylpiperazine Nitro, methoxy, amide ~430 (estimated) Redox activity; limited therapeutic index

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.